molecular formula C7H5NO B3333639 Benz-13C6-oxazole CAS No. 1216500-18-3

Benz-13C6-oxazole

Cat. No.: B3333639
CAS No.: 1216500-18-3
M. Wt: 125.077 g/mol
InChI Key: BCMCBBGGLRIHSE-ZFJHNFROSA-N
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Description

Benz-13C6-oxazole is a labeled compound where the benzene ring is isotopically enriched with carbon-13 atoms. This compound is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz-13C6-oxazole typically involves the cyclization of appropriately substituted precursors. One common method is the reaction of o-aminophenol with carbon-13 labeled benzaldehyde under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled benzaldehyde and o-aminophenol. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Benz-13C6-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazole-2-carboxylic acids, amine derivatives, and various substituted oxazoles. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Benz-13C6-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benz-13C6-oxazole involves its interaction with molecular targets through its oxazole ring. The isotopic labeling with carbon-13 allows for detailed studies of its interactions and pathways using NMR spectroscopy. The compound can bind to various enzymes and receptors, influencing their activity and providing insights into their function and regulation .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Similar structure but without isotopic labeling.

    Benzothiazole: Contains a sulfur atom instead of oxygen in the heterocyclic ring.

    Benzimidazole: Contains two nitrogen atoms in the heterocyclic ring.

Uniqueness

Benz-13C6-oxazole is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling provides enhanced sensitivity and resolution in spectroscopic studies, allowing for detailed analysis of molecular structures and interactions .

Properties

IUPAC Name

1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1+1,2+1,3+1,4+1,6+1,7+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMCBBGGLRIHSE-ZFJHNFROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472596
Record name Benz-13C6-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.077 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216500-18-3
Record name Benz-13C6-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216500-18-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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